2-[(2S,3S)-1,3-dinitropentan-2-yl]furan
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Overview
Description
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is an organic compound with the molecular formula C9H12N2O5. It is characterized by a furan ring substituted with a dinitropentan group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan typically involves the nitration of a suitable precursor. One common method is the nitration of 2-pentanone followed by cyclization to form the furan ring. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the dinitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can further undergo additional chemical transformations .
Scientific Research Applications
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A furan derivative with applications in biofuel production.
2,5-Furandicarboxylic acid: Used in the production of biodegradable plastics.
2-Furoic acid: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is unique due to its dinitro substitution, which imparts distinct chemical reactivity and potential biological activities not commonly found in other furan derivatives .
Properties
CAS No. |
921772-00-1 |
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Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan |
InChI |
InChI=1S/C9H12N2O5/c1-2-8(11(14)15)7(6-10(12)13)9-4-3-5-16-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
ZPDJBHYNBSVUEB-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-] |
Origin of Product |
United States |
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